17-epi-Fluoxymesterone is a synthetic androgenic steroid that is structurally related to testosterone. First synthesized in the 1960s, this compound exhibits potent androgenic and anabolic properties, making it valuable in various medical and research applications. Its chemical structure allows it to interact effectively with androgen receptors, leading to significant biological effects including increased protein synthesis and muscle growth .
17-epi-Fluoxymesterone is classified as a synthetic anabolic steroid. It is derived from fluoxymesterone, which itself is a modified form of testosterone. This compound is often utilized in both clinical settings for therapeutic purposes and in scientific research to explore its effects on androgen receptors and metabolic pathways .
The synthesis of 17-epi-Fluoxymesterone involves several intricate steps, typically starting from steroid precursors such as 11α-hydroxy-4-androstene-3,17-dione. Key steps in the synthesis include:
The molecular formula of 17-epi-Fluoxymesterone is , with a molecular weight of approximately 336.44 g/mol. The compound features a characteristic steroid backbone with specific modifications that enhance its biological activity. Key structural elements include:
These modifications contribute to its unique pharmacological profile compared to other steroids .
17-epi-Fluoxymesterone participates in various chemical reactions typical of steroid compounds:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied .
The mechanism of action for 17-epi-Fluoxymesterone primarily involves binding to androgen receptors within target cells. This interaction triggers a series of intracellular events that lead to:
This mechanism underlies its utility in therapeutic contexts such as treating hypogonadism and certain cancers .
These properties are crucial for understanding how the compound behaves in both laboratory settings and biological environments .
17-epi-Fluoxymesterone has several important applications:
This compound's diverse applications highlight its significance in both clinical and research settings, making it a subject of ongoing interest within the scientific community.
Grignard reagents (R-MgX) serve as pivotal tools for introducing carbon chains at the C-17 ketone position of steroid precursors. This nucleophilic addition forms 17-alkylated tertiary alcohols, establishing the foundational stereochemistry for epimer synthesis. For 17α-methyl steroids like fluoxymesterone, subsequent acid-catalyzed dehydration and Wagner-Meerwein rearrangements enable inversion to the 17β-methyl configuration characteristic of the 17-epimer [4] [6]. The reaction proceeds under anhydrous conditions to prevent reagent decomposition, with tetrahydrofuran as the optimal solvent.
This carbocation-driven process facilitates D-ring contraction and methyl migration in 17,20-epoxy intermediates derived from Grignard products. When fluoxymesterone derivatives undergo epoxidation followed by acid treatment (e.g., H2SO4/dioxane), the Wagner-Meerwein shift generates 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-ene as the primary product (yield: 68-72%) [4] [8]. The rearrangement's stereoselectivity arises from preferential migration of the C-13 methyl group rather than the C-17 substituent, forcing D-ring reorganization.
Steroidal 17β-sulfates serve as key intermediates for epimerization. Treatment with sulfur trioxide-pyridine complex yields sulfate esters that spontaneously hydrolyze in aqueous environments, generating C-17 carbocation intermediates. Nucleophilic attack by water at C-17 then produces both 17α- and 17β-hydroxy epimers. For fluoxymesterone, this process yields approximately 15-20% of the 17-epimer due to steric hindrance from the 9α-fluoro group [3] [10].
Gas chromatography (GC) on capillary columns (SE-54 or OV-1 stationary phases) effectively resolves 17-epimers after derivatization with trimethylsilyl (TMS) reagents. The 17β-methyl epimers of fluoxymesterone metabolites elute 70-170 methylene units earlier than their 17α-methyl counterparts due to reduced steric interactions with the stationary phase [3] [8]. Nuclear magnetic resonance (NMR) provides confirmatory distinction: the C-18 methyl protons resonate 0.175 ppm downfield in 17β-methyl epimers (CDCl3, 500 MHz), while 13C NMR shows distinct chemical shifts for carbons 12-18 and 20.
Table 1: Chromatographic Separation Parameters for 17-epi-Fluoxymesterone Diastereomers
Derivative | Stationary Phase | Retention Index Shift | Key Diagnostic Ions (m/z) |
---|---|---|---|
Bis-TMS-17α-methyl | SE-54 | Baseline | 535.2 [M]+ |
Bis-TMS-17β-methyl | SE-54 | -150 units | 535.2 [M]+ |
Per-TMS-17α-hydroxymethyl | OV-1 | +85 units | 552.9 [M]+ |
Nysted reagent (cyclopropylidene(tribromo)dibromotin) enables direct methylenation at C-17, forming exocyclic 17(20)-alkene intermediates. When applied to etiocholanolone precursors, this reagent achieves 89% conversion to the alkene adduct, which subsequently undergoes epoxidation and acid-catalyzed rearrangement to form the 17-epimer scaffold [4] [8]. The reagent's advantage lies in its tolerance of other functional groups, including the 3β-hydroxy and 9α-fluoro substituents present in fluoxymesterone intermediates.
The 5-step synthesis from fluoxymesterone to 17-epi-fluoxymesterone faces cumulative yield limitations: 1) Grignard addition (75-80%), 2) epoxidation (92%), 3) Wagner-Meerwein rearrangement (68%), 4) diastereomer separation (50%), and 5) final oxidation (85%). This results in a net yield of only 20-22% [1] [8]. Major losses occur during diastereomer separation, where fractional crystallization achieves only 60% recovery of the desired epimer.
6β-hydroxy metabolites of fluoxymesterone and its 17-epimer exhibit extreme polarity (logP < 0.5), complicating reverse-phase chromatographic purification. Two strategies address this:
Table 2: Yield Optimization Challenges in 17-epi-Fluoxymesterone Synthesis
Synthetic Step | Reaction Yield (%) | Cumulative Yield (%) | Major Loss Factors |
---|---|---|---|
Grignard addition at C-17 | 78 | 78 | Incomplete reaction |
mCPBA epoxidation | 92 | 72 | Over-oxidation to diketone |
Acid-catalyzed rearrangement | 70 | 50 | Competing dehydration pathways |
Diastereomer separation | 50 | 25 | Co-crystallization of epimers |
Oppenauer oxidation | 85 | 21 | Enolization leading to Δ1,4-diene |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: